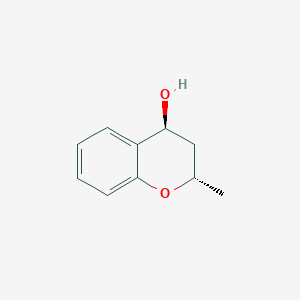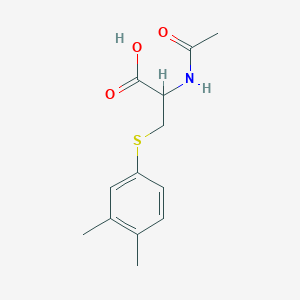
2,2-Bis(3-triethoxysilylpropoxymethyl)butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(3-triethoxysilylpropoxymethyl)butanol is an organosilane compound with the molecular formula C24H54O9Si2. It is a chemical intermediate commonly used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-triethoxysilylpropoxymethyl)butanol typically involves the reaction of 3-chloropropyltriethoxysilane with 2,2-bis(hydroxymethyl)butanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(3-triethoxysilylpropoxymethyl)butanol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed can further condense to form siloxane bonds, which are essential in the formation of silicone-based materials.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Condensation: Often facilitated by heating or using a catalyst such as titanium isopropoxide.
Major Products Formed
Hydrolysis: Silanol groups.
Condensation: Siloxane bonds, leading to the formation of silicone-based materials.
Aplicaciones Científicas De Investigación
2,2-Bis(3-triethoxysilylpropoxymethyl)butanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilane compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(3-triethoxysilylpropoxymethyl)butanol involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the ethoxy groups leads to the formation of silanol groups, which can further condense to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials, which have various industrial and biomedical applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Triethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propyl methacrylate
Comparison
Compared to these similar compounds, 2,2-Bis(3-triethoxysilylpropoxymethyl)butanol is unique due to its additional hydroxyl group, which provides it with distinct reactivity and functionality. This makes it particularly useful in applications requiring the formation of stable siloxane bonds .
Propiedades
Fórmula molecular |
C24H54O9Si2 |
|---|---|
Peso molecular |
542.8 g/mol |
Nombre IUPAC |
2,2-bis(3-triethoxysilylpropoxymethyl)butan-1-ol |
InChI |
InChI=1S/C24H54O9Si2/c1-8-24(21-25,22-26-17-15-19-34(28-9-2,29-10-3)30-11-4)23-27-18-16-20-35(31-12-5,32-13-6)33-14-7/h25H,8-23H2,1-7H3 |
Clave InChI |
KULCCRJQEMHJIL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(COCCC[Si](OCC)(OCC)OCC)COCCC[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12317365.png)
![5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol](/img/structure/B12317367.png)

![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)

![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B12317397.png)



![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)



